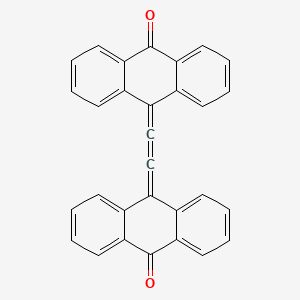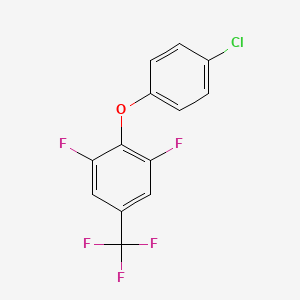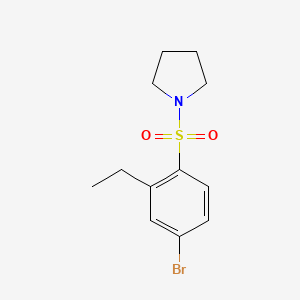![molecular formula C24H26OSi B12084995 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is a chemical compound with the molecular formula C24H26OSi. It is known for its unique structural features, which include a fluorenyl group and a silyl-protected benzyl alcohol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol typically involves the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is synthesized through a series of reactions starting from fluorene. This involves alkylation and subsequent functional group transformations to introduce the dimethyl groups at the 9-position.
Silylation: The fluorenyl group is then reacted with a silylating agent, such as chlorodimethylsilane, under anhydrous conditions to form the silyl-protected intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency .
化学反应分析
Types of Reactions
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted benzyl alcohol derivatives.
科学研究应用
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique properties.
Biological Studies: It is used in the study of biological systems and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications.
作用机制
The mechanism of action of 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the silyl-protected benzyl alcohol moiety can undergo hydrolysis to release the active benzyl alcohol. This dual functionality allows the compound to exert its effects through multiple pathways .
相似化合物的比较
Similar Compounds
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]phenol
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]aniline
- 2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]acetophenone
Uniqueness
2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol is unique due to its combination of a fluorenyl group and a silyl-protected benzyl alcohol moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
属性
分子式 |
C24H26OSi |
|---|---|
分子量 |
358.5 g/mol |
IUPAC 名称 |
[2-[(9,9-dimethylfluoren-2-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C24H26OSi/c1-24(2)21-11-7-6-10-19(21)20-14-13-18(15-22(20)24)26(3,4)23-12-8-5-9-17(23)16-25/h5-15,25H,16H2,1-4H3 |
InChI 键 |
IYPJNWQNGKEOPA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C4=CC=CC=C4CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
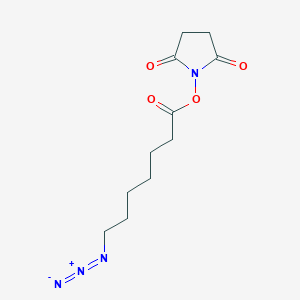
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
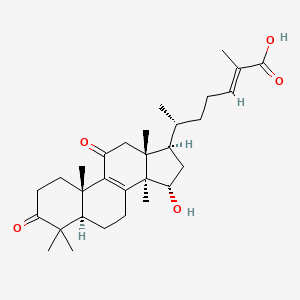
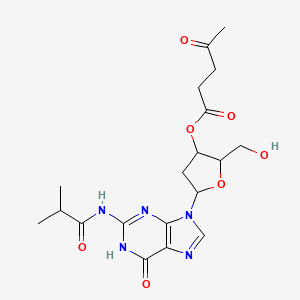
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)


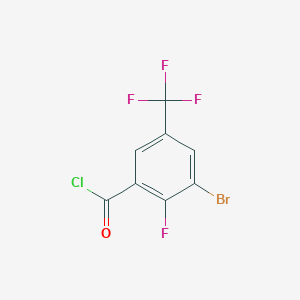
![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
